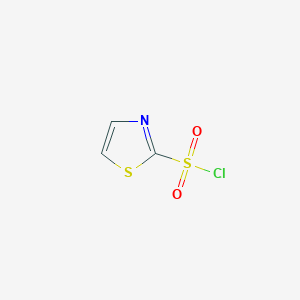
2,3,5-Tri-O-benzoil-alfa-D-arabinofuranósido de metilo
Descripción general
Descripción
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a chemical compound with the molecular formula C27H24O8. It is a derivative of arabinofuranose, where three hydroxyl groups are substituted with benzoyl groups and one hydroxyl group is methylated. This compound is primarily used in carbohydrate chemistry research and has applications in the synthesis of various biologically active molecules .
Aplicaciones Científicas De Investigación
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is used in the preparation of 1-alpha- and 1-beta-D-arabinofuranosyl-2-nitroimidazole (alpha-AZA and beta-AZA), which are synthons for potential markers of tissue hypoxia. These markers are valuable in biological and medical research for studying hypoxic conditions in tissues . Additionally, the compound is used in carbohydrate chemistry to study the structure and reactivity of arabinofuranose derivatives .
Mecanismo De Acción
Target of Action
Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a complex organic compound with the molecular formula C27H24O8 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is used in the preparation of 1-α- and 1-β-d-arabinofuranosyl-2-nitroimidazole (α-aza and β-aza) . These compounds are synthons for a number of potential markers of tissue hypoxia .
Biochemical Pathways
Given its use in the preparation of potential markers of tissue hypoxia , it may be involved in pathways related to cellular respiration and oxygen utilization.
Result of Action
Given its use in the preparation of potential markers of tissue hypoxia , it may have effects related to cellular respiration and oxygen utilization.
Action Environment
Like many other chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is used in the preparation of α-AZA and β-AZA , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of these compounds.
Cellular Effects
Given its role in the preparation of α-AZA and β-AZA , it may influence cell function by contributing to the production of these potential markers of tissue hypoxia.
Molecular Mechanism
It may exert its effects at the molecular level through its involvement in the synthesis of α-AZA and β-AZA .
Metabolic Pathways
Given its role in the synthesis of α-AZA and β-AZA , it may interact with enzymes or cofactors involved in these pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside typically involves the protection of the hydroxyl groups of arabinofuranose with benzoyl groups. The process begins with the selective benzoylation of the hydroxyl groups at positions 2, 3, and 5. This is followed by the methylation of the remaining hydroxyl group at position 1. The reaction conditions often involve the use of benzoyl chloride and a base such as pyridine or triethylamine .
Industrial Production Methods: In an industrial setting, the production of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding arabinofuranose derivative.
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the arabinofuranose ring.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Yields the corresponding arabinofuranose derivative.
Oxidation: Yields oxidized derivatives with functional groups at specific positions.
Substitution: Yields substituted derivatives with new functional groups.
Comparación Con Compuestos Similares
- Methyl-2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside
- Methyl-2,3,5-tri-O-benzoyl-alpha-D-ribofuranoside
- Methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside
Comparison: Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is unique due to its specific stereochemistry and the position of the benzoyl groups. This stereochemistry influences its reactivity and the types of reactions it can undergo. Compared to its beta-anomers and ribofuranoside analogs, the alpha-D-arabinofuranoside derivative has distinct reactivity patterns and applications in synthetic chemistry .
Propiedades
IUPAC Name |
(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNQPQTQXKNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962701 | |
| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-42-9, 42793-97-5 | |
| Record name | NSC400281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC170260 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in organic synthesis?
A1: Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside serves as a key precursor in the synthesis of methyl 2,3-anhydro-alpha-D-ribofuranoside []. This latter compound is an important building block in carbohydrate chemistry and can be used to synthesize various biologically active molecules.
Q2: Can you describe the synthetic route for preparing methyl 2,3-anhydro-alpha-D-ribofuranoside from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside?
A2: While the provided abstracts do not detail the entire synthesis, they mention that methyl 2,3-anhydro-alpha-D-ribofuranoside is synthesized from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in a four-step sequence with an overall yield of 74% []. This suggests that the synthesis likely involves selective deprotection and cyclization reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















